BAY-299

説明

特性

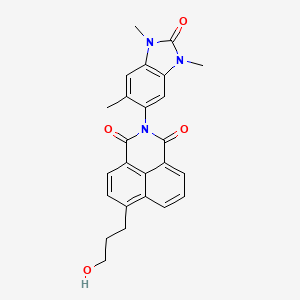

IUPAC Name |

6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-14-12-20-21(27(3)25(32)26(20)2)13-19(14)28-23(30)17-8-4-7-16-15(6-5-11-29)9-10-18(22(16)17)24(28)31/h4,7-10,12-13,29H,5-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWWWKWUCDUISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Bromodomain Inhibitor BAY-299: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

BAY-299 is a potent and selective chemical probe that dually inhibits the bromodomain of Bromodomain and PHD finger-containing protein 2 (BRPF2), also known as BRD1, and the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1) and its paralog TAF1L.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, downstream signaling effects, and detailed experimental protocols.

Core Mechanism: Inhibition of Epigenetic Readers

This compound functions by targeting epigenetic "reader" domains, specifically the bromodomains of BRPF2 and TAF1.[1][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts their interaction with acetylated proteins, leading to a modulation of gene expression.

BRPF2 is a scaffold protein that is a key component of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. These complexes are involved in chromatin remodeling and have essential roles in development and the maintenance of hematopoietic stem cells.[5] TAF1 is the largest subunit of the general transcription factor TFIID, a critical complex for the initiation of transcription. TAF1 itself possesses intrinsic HAT and kinase activities and its bromodomains are thought to be important for promoter recognition and transcription regulation.[5]

The dual inhibition of BRPF2 and TAF1 by this compound therefore represents a powerful tool to investigate the roles of these proteins in health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BRPF2 BD | TR-FRET | 67 | [1][2][3][6] |

| TAF1 BD2 | TR-FRET | 8 | [1][2][3][6] |

| TAF1L BD2 | TR-FRET | 106 | [1][2][3][6] |

| BRPF2 BD | AlphaScreen | 97 | [6] |

| BRD1 (BRPF2) | BROMOscan® | 6 | [5] |

| TAF1 BD2 | BROMOscan® | 13 | [5] |

Table 2: In Vitro Selectivity of this compound

| Bromodomain | Assay Type | IC50 (nM) | Selectivity vs. BRPF2 (TR-FRET) | Reference |

| BRPF1 BD | TR-FRET | >3,100 | >47-fold | [6] |

| BRPF3 BD | TR-FRET | >5,600 | >83-fold | [6] |

| BRD4 BD1 | TR-FRET | >20,000 | >300-fold | [2] |

| BRD9 | Not Specified | Not Specified | >30-fold | [5] |

| ATAD2 | Not Specified | Not Specified | >30-fold | [5] |

Table 3: Cellular Activity of this compound

| Assay | Target Interaction | Cell Line | IC50 (nM) | Reference |

| NanoBRET | BRPF2 BD - Histone H4 | HEK293T | 575 | [6] |

| NanoBRET | BRPF2 BD - Histone H3.3 | HEK293T | 825 | [6] |

| NanoBRET | TAF1 BD2 - Histone H4 | HEK293T | 970 | [6] |

| NanoBRET | TAF1 BD2 - Histone H3.3 | HEK293T | 1400 | [6] |

Table 4: Anti-proliferative Activity of this compound (GI50, nM)

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 1060 | [6] |

| MV4-11 | Acute Myeloid Leukemia | 2630 | [6] |

| 769-P | Renal Cancer | 3210 | [6] |

| Jurkat | T-cell Leukemia | 3900 | [6] |

| NCI-H526 | Small Cell Lung Cancer | 6860 | [6] |

| CHL-1 | Melanoma | 7400 | [6] |

| 5637 | Bladder Cancer | 7980 | [6] |

Table 5: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Blood Clearance | Low (~17% of hepatic blood flow) | [6] |

| Volume of Distribution (steady-state) | High | [6] |

| Terminal Half-life (t1/2) | ~10 hours | [6] |

| Bioavailability (F) | 73% | [6] |

Signaling Pathways and Downstream Effects

The inhibition of BRPF2 and TAF1 by this compound triggers distinct downstream signaling cascades in different cancer contexts.

Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia (AML)

In AML cells, this compound treatment leads to a significant inhibition of cell growth, induction of cell death, and cell differentiation.[7] Mechanistic studies have revealed that this compound induces apoptosis through the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) signaling.[7] This leads to the cleavage of caspase-9 and caspase-3, and subsequently, the cleavage of Poly (ADP-ribose) polymerase (PARP).[7] Furthermore, this compound treatment upregulates the expression of the cell cycle inhibitors CDKN1A (p21) and CDKN2B (p15), leading to cell cycle arrest.[7]

Interferon Response in Triple-Negative Breast Cancer (TNBC)

In a subset of Triple-Negative Breast Cancer (TNBC) cells, inhibition of TAF1 by this compound induces an anti-viral mimicry effect. This is characterized by the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA). The presence of dsRNA in the cytoplasm is sensed by cellular machinery, leading to the activation of an interferon response, which can suppress cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Biochemical Potency

This assay was utilized to determine the in vitro inhibitory activity of this compound against various bromodomains.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-d2 as the acceptor. When the bromodomain and histone peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Reagents:

-

GST-tagged bromodomain protein (BRPF2, TAF1 BD2, etc.)

-

Biotinylated histone H4 acetylated lysine 8 peptide (Biotin-SGRGKGGKGLGKGGAKRHRKVL-K(ac)-S)

-

LanthaScreen™ Eu-W1024 labeled anti-GST antibody (Invitrogen)

-

Streptavidin-d2 (Cisbio)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT

-

-

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well low-volume black plate, add 2 µL of the compound dilution.

-

Add 4 µL of a mix containing the GST-tagged bromodomain and the biotinylated histone peptide in assay buffer.

-

Add 4 µL of a mix containing the Eu-anti-GST antibody and Streptavidin-d2 in assay buffer.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (d2).

-

Calculate the ratio of the 665 nm to 620 nm signals and plot against the compound concentration to determine the IC50 value.

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay

This assay was used to confirm the engagement of this compound with its targets in a cellular context.

-

Principle: The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain protein expressed in live cells. Inhibition of the tracer binding by a compound results in a decrease in the BRET signal.

-

Reagents:

-

HEK293T cells

-

Plasmid encoding the NanoLuc®-bromodomain fusion protein (e.g., Nluc-BRPF2)

-

NanoBRET™ Tracer

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

-

Protocol:

-

Transfect HEK293T cells with the NanoLuc®-bromodomain fusion plasmid.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.

-

In a white 96-well plate, add cells and the NanoBRET™ Tracer.

-

Add serial dilutions of this compound.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.

-

Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

-

Cell Viability (CCK-8) Assay

This assay was used to determine the anti-proliferative effects of this compound on cancer cell lines.

-

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

-

Reagents:

-

AML cell lines (e.g., MV4-11, NB4)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

CCK-8 reagent

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48, 72, 96 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

-

Western Blot Analysis for Apoptosis Markers

This technique was used to detect the cleavage of key apoptotic proteins in AML cells following this compound treatment.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Protocol:

-

Treat AML cells with this compound for the indicated time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of the BRPF2 and TAF1 bromodomains. Its mechanism of action involves the disruption of epigenetic reader functions, leading to downstream effects on gene transcription that result in apoptosis and cell cycle arrest in AML, and an interferon response in TNBC. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing this compound to further explore the biology of BRPF2 and TAF1 and their potential as therapeutic targets in oncology and other diseases.

References

- 1. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains | Semantic Scholar [semanticscholar.org]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of the BAY-299 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-299 is a potent and selective chemical probe characterized as a dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA-box binding protein associated factor 1 (TAF1). This guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data on its binding affinity and inhibitory activity. Detailed methodologies for the core biochemical and cellular assays used to characterize this inhibitor are provided, alongside visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers investigating the epigenetic mechanisms governed by BRPF2 and TAF1 and for professionals in the field of drug development exploring the therapeutic potential of targeting these bromodomains.

Core Cellular Targets and Binding Affinity

This compound primarily engages the bromodomains of BRPF2 and the second bromodomain (BD2) of TAF1 and its paralog TAF1L. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription. By occupying the acetyl-lysine binding pocket, this compound competitively inhibits the interaction of these proteins with their natural ligands, leading to downstream effects on gene expression and cellular function.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values demonstrate its high affinity for BRPF2 and TAF1 BD2.

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| BRPF2 (BRD1) | TR-FRET | 67 | - | [1][2][3] |

| AlphaScreen | 97 | - | [2] | |

| BROMOscan® | 6 | - | [1] | |

| NanoBRET™ (Cellular) | 575 (vs. Histone H4) | - | [2] | |

| NanoBRET™ (Cellular) | 825 (vs. Histone H3.3) | - | [2] | |

| Isothermal Titration Calorimetry (ITC) | - | 45 | [4] | |

| TAF1 BD2 | TR-FRET | 8 | - | [1][2][3] |

| BROMOscan® | 13 | - | [1] | |

| NanoBRET™ (Cellular) | 970 (vs. Histone H4) | - | [2] | |

| NanoBRET™ (Cellular) | 1400 (vs. Histone H3.3) | - | [2][5] | |

| Isothermal Titration Calorimetry (ITC) | - | 17 | [4] | |

| TAF1L BD2 | TR-FRET | 106 | - | [1][2] |

Selectivity Profile

This compound exhibits significant selectivity for BRPF2 and TAF1 over other bromodomain-containing proteins, including other members of the BRPF family and the well-studied BET (Bromodomain and Extra-Terminal domain) family.

| Off-Target | Assay Type | IC50 (nM) | Selectivity Fold (vs. BRPF2 IC50 of 67 nM) | Reference |

| BRPF1 BD | TR-FRET | 3150 | ~47 | [2] |

| BRPF3 BD | TR-FRET | 5550 | ~83 | [2] |

| BRD4 | Multiple Assays | >10,000 | >300 | [1][3] |

| BRD9 | Multiple Assays | - | >30 | [1][5] |

| ATAD2 | Multiple Assays | - | >30 | [1][5] |

Cellular Mechanisms and Downstream Effects

Inhibition of TAF1 and BRPF2 by this compound disrupts their roles in transcriptional regulation, leading to various cellular consequences, particularly in cancer cells where these proteins can be dysregulated.

Effects on Cancer Cell Lines

This compound has been shown to inhibit the proliferation of various cancer cell lines, with notable activity in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MOLM-13 | AML | 1060 | [2] |

| MV4-11 | AML | 2630 | [2] |

| MDA-MB-231 | TNBC | 48,000 | [2] |

In AML cell lines, treatment with this compound leads to a dose- and time-dependent inhibition of cell growth.[6] This is accompanied by the induction of apoptosis, cell cycle arrest, and cellular differentiation.[6][7]

Modulation of Gene Expression and Signaling Pathways

The anti-proliferative effects of this compound are underpinned by significant changes in gene expression.

-

Cell Cycle Arrest: this compound treatment upregulates the expression of cell cycle inhibitor genes such as CDKN1A and CDKN2B.[6]

-

Induction of Apoptosis: The inhibitor promotes cell death, which can be partially rescued by pan-caspase inhibitors (Z-VAD-FMK) and RIPK1 inhibitors (Necrostatin-2), suggesting the involvement of both apoptotic and necroptotic pathways.[6][7] This is further evidenced by the increased cleavage of pro-apoptotic proteins like PARP and caspases 3 and 9.[6]

-

Pyroptosis Induction: this compound has been observed to increase the expression of genes that promote pyroptosis, a form of inflammatory cell death, including caspases 1 and 4, and gasdermins (GSDMB, GSDMC, GSDME).[6]

-

Antitumor Immunity in TNBC: In TNBC models, TAF1 inhibition by this compound induces the expression of endogenous retroviruses (ERVs), leading to the formation of double-stranded RNA (dsRNA). This mimics a viral infection and activates an interferon response, thereby promoting an antitumor immune state.[8][9]

Experimental Protocols

The characterization of this compound's cellular targets relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of a bromodomain to an acetylated histone peptide.

-

Reagents and Materials:

-

Europium (Eu3+)-labeled bromodomain protein (e.g., TAF1 BD2 or BRPF2) - Donor fluorophore.

-

Biotinylated histone peptide containing the target acetylated lysine.

-

Allophycocyanin (APC)-labeled avidin/streptavidin - Acceptor fluorophore.

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

This compound serially diluted in DMSO, then in assay buffer.

-

384-well low-volume plates.

-

-

Procedure:

-

Add diluted this compound or vehicle (DMSO) control to the wells of the 384-well plate.

-

Add the Eu3+-labeled bromodomain protein to all wells.

-

Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow compound binding.

-

Add a mixture of the biotinylated histone peptide and APC-labeled streptavidin to initiate the binding reaction.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at ~620 nm (Europium) and ~665 nm (APC).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay quantifies compound binding to a target protein within living cells.

-

Reagents and Materials:

-

Cells (e.g., HEK293) transiently transfected with a vector expressing the target bromodomain (e.g., BRPF2 or TAF1) fused to NanoLuc® luciferase.

-

NanoBRET™ tracer: a cell-permeable fluorescent ligand that binds to the target bromodomain.

-

Nano-Glo® Live Cell Substrate.

-

Opti-MEM® I Reduced Serum Medium.

-

This compound serially diluted in DMSO.

-

White, 96- or 384-well assay plates.

-

-

Procedure:

-

Harvest and resuspend the transfected cells in Opti-MEM®.

-

In a separate plate, prepare serial dilutions of this compound in Opti-MEM®.

-

Add the cell suspension to the wells containing the diluted inhibitor.

-

Add the NanoBRET™ tracer to all wells.

-

Incubate at 37°C in a CO2 incubator for a period to allow for equilibration (e.g., 2 hours).

-

Add the Nano-Glo® Live Cell Substrate to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

Plot the corrected ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Cell Proliferation (CCK-8) Assay

This colorimetric assay measures cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MV4-11, NB4).

-

Complete culture medium.

-

Cell Counting Kit-8 (CCK-8) solution.

-

This compound serially diluted in culture medium.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Add various concentrations of this compound or vehicle control to the wells.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 (half-maximal growth inhibition) value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

Cells treated with this compound or vehicle control.

-

Annexin V-FITC (or other fluorophore).

-

Propidium Iodide (PI) solution.

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis:

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Conclusion

This compound is a valuable chemical tool for elucidating the biological functions of BRPF2 and TAF1. Its high potency and selectivity, combined with demonstrated activity in cellular contexts, make it a cornerstone for studies in epigenetic regulation and a starting point for the development of therapeutic agents targeting these bromodomains. This guide provides the foundational technical information required for researchers to effectively utilize and further investigate the cellular impact of this potent dual inhibitor.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toolsbiotech.com [toolsbiotech.com]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

BAY-299 as a chemical probe for TAF1 and BRD1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-299 is a potent and selective chemical probe targeting the bromodomains of TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 1 (BRD1), also known as BRPF2. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use. The information is intended to facilitate the use of this compound as a tool to investigate the biological roles of TAF1 and BRD1 in health and disease.

Introduction

Epigenetic regulation is a critical layer of gene expression control, and "reader" domains that recognize post-translational modifications on histones are key players in this process. Bromodomains are a class of reader domains that specifically bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. The dysregulation of bromodomain-containing proteins has been implicated in a variety of diseases, including cancer and inflammatory disorders.

TAF1 is the largest subunit of the general transcription factor TFIID, playing a central role in the initiation of transcription by RNA polymerase II.[1][2] It possesses two bromodomains (BD1 and BD2) that are involved in recognizing acetylated histones and other acetylated proteins, contributing to the regulation of gene expression.[3][4] BRD1 (BRPF2) is a scaffolding protein that is a component of histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF and HBO1 complexes.[5][6] These complexes are involved in the acetylation of histones H3 and H4, leading to transcriptional activation.[6]

Given the therapeutic potential of targeting bromodomains, the development of potent and selective chemical probes is crucial for dissecting the specific functions of individual bromodomain-containing proteins. This compound has emerged as a valuable tool for studying the roles of TAF1 and BRD1.[5]

Quantitative Data

The following tables summarize the in vitro and cellular potency and selectivity of this compound against various bromodomains.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| TAF1 BD2 | TR-FRET | 8 | [7] |

| TAF1 BD2 | BROMOscan® | 13 | [5][8] |

| BRD1 (BRPF2) BD | TR-FRET | 67 | [7] |

| BRD1 (BRPF2) BD | AlphaScreen | 97 | [7] |

| BRD1 (BRPF2) | BROMOscan® | 6 | [5][9] |

| TAF1L BD2 | TR-FRET | 106 | [7] |

| BRPF1 BD | TR-FRET | 3150 | [7] |

| BRPF3 BD | TR-FRET | 5550 | [7] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Target Interaction | IC50 (nM) | Reference |

| NanoBRET™ | HEK293 | BRD1 (BRPF2) - Histone H4 | 575 | [7][10] |

| NanoBRET™ | HEK293 | BRD1 (BRPF2) - Histone H3.3 | 825 | [7][10] |

| NanoBRET™ | HEK293 | TAF1 BD2 - Histone H4 | 970 | [7] |

| NanoBRET™ | HEK293 | TAF1 BD2 - Histone H3.3 | 1400 | [7][10] |

| Cell Proliferation (GI50) | MOLM-13 | - | 1060 | [7] |

| Cell Proliferation (GI50) | MV4-11 | - | 2630 | [7] |

| Cell Proliferation (GI50) | 769-P | - | 3210 | [7] |

| Cell Proliferation (GI50) | Jurkat | - | 3900 | [7] |

| Cell Proliferation (IC50) | MDA-MB-231 | - | 48,000 | [7] |

Table 3: Selectivity Profile of this compound

| Target Family | Selectivity | Reference |

| BRPF family (over BRPF1 and BRPF3) | >30-fold | [5][10] |

| BRD9 and ATAD2 | >30-fold | [5][10] |

| BRD4 | >300-fold | [5][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Binding Assays

This assay is used to measure the binding affinity of this compound to purified bromodomain proteins.

-

Materials:

-

Purified, biotinylated TAF1 BD2 or BRD1 (BRPF2) bromodomain protein.

-

Acetylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac).

-

Europium-labeled streptavidin (donor fluorophore).

-

APC-labeled anti-histone antibody (acceptor fluorophore).

-

Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

This compound serially diluted in DMSO.

-

384-well low-volume black plates.

-

-

Protocol:

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the assay plate.

-

Prepare a master mix containing the biotinylated bromodomain protein and the acetylated histone peptide in assay buffer. Add 4 µL of this mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-histone antibody in assay buffer. Add 4 µL of this mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This bead-based proximity assay also measures binding affinity.

-

Materials:

-

GST-tagged TAF1 BD2 or BRD1 (BRPF2) bromodomain protein.

-

Biotinylated acetylated histone peptide ligand.

-

Glutathione-coated donor beads.

-

Streptavidin-coated acceptor beads.

-

Assay buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

-

This compound serially diluted in DMSO.

-

384-well white opaque plates.

-

-

Protocol:

-

Add 2.5 µL of serially diluted this compound or DMSO to the assay plate.

-

Add 2.5 µL of a solution containing the GST-tagged bromodomain and biotinylated histone peptide in assay buffer.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of a suspension containing both donor and acceptor beads in assay buffer.

-

Incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular Target Engagement Assay

This assay measures the engagement of this compound with its target proteins in live cells.

-

Materials:

-

HEK293 cells.

-

Plasmid encoding NanoLuc®-TAF1 BD2 or NanoLuc®-BRD1 (BRPF2) fusion protein.

-

Plasmid encoding HaloTag®-Histone H3.3 or H4.

-

Opti-MEM I Reduced Serum Medium.

-

Transfection reagent (e.g., FuGENE® HD).

-

NanoBRET™ Nano-Glo® Substrate.

-

HaloTag® NanoBRET™ 618 Ligand (tracer).

-

This compound serially diluted in DMSO.

-

96-well white plates.

-

-

Protocol:

-

Co-transfect HEK293 cells with the NanoLuc®-bromodomain and HaloTag®-histone plasmids and seed into 96-well plates.

-

Incubate for 24 hours.

-

Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate for 4 hours.

-

Add serially diluted this compound or DMSO to the wells and incubate for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460 nm and acceptor emission >600 nm).

-

Calculate the NanoBRET™ ratio and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay

This colorimetric assay is used to determine the effect of this compound on cell proliferation.

-

Materials:

-

Cancer cell lines of interest (e.g., MOLM-13, MV4-11).

-

Complete cell culture medium.

-

Cell Counting Kit-8 (CCK-8) solution.

-

This compound serially diluted in DMSO.

-

96-well clear plates.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serially diluted this compound or DMSO (vehicle control).

-

Incubate for 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling roles of TAF1 and BRD1 and a typical experimental workflow for characterizing a chemical probe like this compound.

Caption: TAF1's role in the TFIID complex and transcription initiation.

Caption: BRD1's function as a scaffold in HAT complexes.

Caption: A typical workflow for characterizing a chemical probe.

Conclusion

This compound is a well-characterized chemical probe that exhibits high potency for the bromodomains of TAF1 and BRD1, along with good selectivity over other bromodomain families. Its demonstrated cellular activity and the availability of detailed experimental protocols make it an invaluable tool for the scientific community. By using this compound, researchers can further elucidate the specific roles of TAF1 and BRD1 in transcriptional regulation, DNA damage response, and cell cycle control, and explore their potential as therapeutic targets in various diseases. The structurally similar inactive control, BAY-364, provides a crucial tool for validating on-target effects.[5] Careful consideration of the dual-target nature of this compound is essential when interpreting experimental results.

References

- 1. genecards.org [genecards.org]

- 2. Gene Set - TAF1 [maayanlab.cloud]

- 3. reactionbiology.com [reactionbiology.com]

- 4. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 8. TAF1 | SGD [yeastgenome.org]

- 9. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dojindo.com [dojindo.com]

In-Depth Technical Guide: Preliminary Studies of BAY-299 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigations of BAY-299, a potent and selective chemical probe, in various cancer cell lines. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Concepts: An Introduction to this compound

This compound is a dual inhibitor that primarily targets the bromodomain and PHD finger (BRPF) family member BRPF2, as well as the TATA box binding protein-associated factors TAF1 and TAF1L.[1] It has been identified as a potent and selective inhibitor of the second bromodomain of TAF1 and BRD1 (also known as BRPF2).[2] TAF1 is a critical component of the TFIID transcriptional complex and plays a significant role in regulating genes involved in the cell cycle and cell death in cancer cells.[3][4] Given the elevated expression of TAF1 in multiple tumor types, its inhibition presents a promising therapeutic strategy.[3] this compound serves as a crucial research tool for exploring the therapeutic potential of targeting these epigenetic readers in oncology.[5]

Mechanism of Action in Cancer Cell Lines

Preliminary studies in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cell lines have elucidated several mechanisms through which this compound exerts its anti-cancer effects.

-

Induction of Apoptosis and Cell Cycle Arrest: In AML cell lines, treatment with this compound leads to a significant inhibition of cell growth, an increase in cell death, and a reduction in EdU incorporation, indicating cell cycle inhibition.[3] The compound was observed to increase the cleavage of key pro-apoptotic proteins.[3] This apoptotic response is suggested to be mediated through the activation of RIKP1 signaling, as the RIPK1 inhibitor Nec-2 could rescue AML cell death induced by this compound.[3] Furthermore, this compound treatment is associated with the upregulation of cell cycle inhibitor genes such as CDKN1A and CDKN2B.[3]

-

Promotion of Pyroptosis: Beyond apoptosis, this compound has been shown to induce other forms of cell death. In AML cells, it significantly elevates the expression of genes that promote pyroptosis, including caspase 1, caspase 4, GSDMB, GSDMC, and GSDME.[3] This suggests that this compound can trigger cell death through multiple pathways.[3]

-

Induction of Anti-Tumor Immunity: In the context of triple-negative breast cancer, this compound has a distinct mechanism. Its inhibition of TAF1 induces the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA).[4][6] This mimics a viral infection, leading to the activation of interferon responses and subsequent suppression of cell growth.[4][6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cellular growth inhibition of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| TAF1 BD2 | 8 | TR-FRET |

| TAF1 BD2 | 13 | BROMOscan® |

| TAF1L BD2 | 106 | Not Specified |

| BRPF2 BD | 67 | TR-FRET |

| BRD1 (BRPF2) | 6 | BROMOscan® |

Data sourced from multiple studies.[1][2][7]

Table 2: Cellular Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 1060 |

| MV4-11 | Acute Myeloid Leukemia | 2630 |

| 769-P | Renal Cancer | 3210 |

| Jurkat | T-cell Leukemia | 3900 |

| NCI-H526 | Small Cell Lung Cancer | 6860 |

| CHL-1 | Melanoma | 7400 |

| 5637 | Bladder Cancer | 7980 |

Data from MedchemExpress.[7]

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the effects of this compound in cancer cell lines.

-

Cell Viability Assay (CCK-8):

-

Seed cancer cell lines (e.g., MV4-11, NB4) in 96-well plates.

-

Treat cells with varying concentrations of this compound or DMSO as a control.

-

Incubate for the desired time periods (e.g., 48 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[3]

-

-

Cell Death Analysis by Flow Cytometry:

-

Treat AML cells with this compound (e.g., 4 µM) for 48 hours.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend cells in a binding buffer.

-

Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify apoptotic and necrotic cell populations.[3]

-

-

EdU Incorporation Assay:

-

Treat cells with this compound.

-

Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture and incubate to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to label the incorporated EdU with a fluorescent dye.

-

Analyze the fluorescence intensity of individual cells by flow cytometry to measure DNA synthesis and cell proliferation.[3]

-

-

Cell Differentiation Analysis:

-

Treat AML cell lines with this compound.

-

Harvest cells and stain with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.

-

Analyze the expression of these markers using flow cytometry to assess the extent of cell differentiation.[3]

-

-

Western Blot Analysis:

-

Lyse this compound-treated and control cells to extract total proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., cleaved caspases, PARP).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

-

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):

-

Isolate total RNA from this compound-treated and control cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., CDKN1A, CDKN2B, caspase 1, GSDME) and a reference gene (e.g., GAPDH).

-

Analyze the amplification data to determine the relative expression levels of the target genes.[3][4]

-

-

In Vitro Activity and Cellular Target Engagement Assays:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Used to determine the in vitro inhibitory activity (IC50) of this compound against its targets by measuring the disruption of protein-protein interactions.[5]

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer): A cellular assay to confirm target engagement by measuring the ability of this compound to disrupt the interaction between its target bromodomain and histones within living cells.[2][5]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to this compound studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

BAY-299 for studying embryonic stem cell differentiation

An In-Depth Technical Guide to Utilizing BAY-299 for the Study of Embryonic Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embryonic stem cells (ESCs) hold immense promise in regenerative medicine due to their capacity for self-renewal and their ability to differentiate into all cell lineages of the body. The intricate molecular machinery governing the transition from pluripotency to a differentiated state is a subject of intense research. Chromatin remodeling and transcriptional regulation are central to this process. This compound is a potent and selective chemical probe that serves as a dual inhibitor of the bromodomain-containing protein BRPF2 (Bromodomain and PHD Finger Containing Protein 2) and the TATA-box binding protein associated factor 1 (TAF1).[1][2][3]

The targets of this compound are deeply implicated in stem cell biology. BRPF2 is a critical scaffolding protein for histone acetyltransferase (HAT) complexes, and its knockout in mice leads to embryonic lethality, suggesting a vital role in ESC differentiation.[1] TAF1, a major component of the TFIID basal transcription initiation complex, is essential for stem cell reprogramming.[1][3] Given these roles, this compound emerges as a valuable tool for dissecting the specific functions of BRPF2 and TAF1 in maintaining pluripotency and guiding lineage specification in embryonic stem cells. This guide provides a comprehensive overview of this compound, its mechanism of action, and proposed experimental frameworks for its application in ESC differentiation studies.

Mechanism of Action: Dual Inhibition of BRPF2 and TAF1

This compound exerts its effects by targeting the bromodomains of BRPF2 and TAF1. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby "reading" the epigenetic code to regulate gene expression.

-

Inhibition of BRPF2: BRPF2 acts as a scaffold to assemble MOZ/MORF family HAT complexes.[3] By inhibiting the BRPF2 bromodomain, this compound prevents the recruitment of these HAT complexes to specific chromatin locations. This disrupts the acetylation of histones, altering the chromatin landscape and affecting the transcription of target genes essential for development.[3]

-

Inhibition of TAF1: TAF1 contains two bromodomains which are thought to facilitate the anchoring of the TFIID transcription initiation complex to acetylated chromatin.[1] this compound's inhibition of the second TAF1 bromodomain (BD2) interferes with the assembly of the pre-initiation complex at gene promoters, thereby modulating global and specific gene transcription programs.[1][2]

The dual inhibitory nature of this compound makes it a unique tool to investigate the combined roles of these two critical regulators in the complex process of stem cell differentiation.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the inhibitory potency and cellular activity of this compound based on published data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| BRPF2 | TR-FRET | 67 | [1][2][4] |

| AlphaScreen | 97 | [2] | |

| NanoBRET (vs. H4) | 575 | [2] | |

| TAF1 BD2 | TR-FRET | 8 | [1][2][4] |

| BROMOscan® | 13 | [3] | |

| NanoBRET (vs. H4) | 970 | [2] | |

| TAF1L BD2 | TR-FRET | 106 | [2][4] |

| BRPF1 | TR-FRET | >3,100 | [2] |

| BRPF3 | TR-FRET | >5,500 | [2] |

| BRD4 | NanoBRET | >10,000 |[2] |

Table 2: Cellular Proliferation Inhibition (GI₅₀) by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference(s) |

|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia | 1060 | [2] |

| MV4-11 | Acute Myeloid Leukemia | 2630 | [2] |

| 769-P | Renal Cancer | 3210 | [2] |

| Jurkat | T-cell Leukemia | 3900 | [2] |

| NCI-H526 | Small Cell Lung Cancer | 6860 |[2] |

Table 3: Effect of this compound on Myeloid Differentiation Markers in AML Cell Lines (4µM for 48h)

| Cell Line | Marker | % Positive Cells (Control) | % Positive Cells (this compound) | Reference(s) |

|---|---|---|---|---|

| MV4-11 | CD11b | ~5% | ~25% | [5] |

| CD14 | ~2% | ~15% | [5] | |

| CD38 | ~20% | ~60% | [5] | |

| NB4 | CD11b | ~10% | ~40% | [5] |

| CD14 | ~2% | ~20% | [5] |

Note: Percentages are estimated from published charts and represent a significant increase in differentiation.[5]

Proposed Experimental Protocols for ESC Differentiation

While direct protocols for this compound in ESCs are not yet published, the following methodologies, adapted from related studies, provide a robust starting point for investigation.

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution (10-20 mM): Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution.[4] Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]

-

Working Solutions: On the day of the experiment, dilute the DMSO stock solution directly into pre-warmed ESC culture medium to the final desired concentrations (e.g., ranging from 100 nM to 10 µM for initial dose-response studies). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity or differentiation.

Protocol 2: Treatment of Embryonic Stem Cells

-

Cell Plating: Plate undifferentiated ESCs on an appropriate matrix (e.g., Matrigel or vitronectin) in a pluripotent stem cell maintenance medium. Allow cells to attach and reach approximately 50-60% confluency.

-

Initiation of Differentiation: To assess the pro-differentiation effects of this compound, switch the cells to a basal differentiation medium (e.g., DMEM/F12) lacking pluripotency-maintaining factors (like bFGF).

-

Compound Administration: Add this compound working solutions to the basal medium at various concentrations. Include a vehicle control (medium with 0.1% DMSO) in all experiments.

-

Time-Course: Culture the cells for a period of 3 to 14 days, refreshing the medium with the compound every 24-48 hours. Harvest cells at different time points (e.g., Day 3, 5, 7) for analysis.

Protocol 3: Assessment of Differentiation Status

-

Flow Cytometry:

-

Harvest cells using a gentle dissociation reagent.

-

Fix and permeabilize cells according to standard protocols for intracellular staining.

-

Stain cell populations with fluorescently conjugated antibodies against:

-

Pluripotency Markers: OCT4, SOX2, NANOG.

-

Ectoderm Marker: PAX6, Nestin.

-

Mesoderm Marker: Brachyury (T), NCAM1 (CD56).

-

Endoderm Marker: GATA4, SOX17, FOXA2.

-

-

Analyze the percentage of positive cells for each marker using a flow cytometer. The AML differentiation protocol suggests staining with CD markers for 20 minutes in the dark at room temperature.[5]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from harvested cells and synthesize cDNA.

-

Perform qRT-PCR using primers for key pluripotency genes (e.g., POU5F1, SOX2, NANOG) and lineage-specific genes (as listed above).

-

Normalize expression levels to a housekeeping gene (e.g., GAPDH, ACTB). Calculate fold changes relative to the vehicle-treated control.

-

-

Immunofluorescence Microscopy:

-

Grow ESCs on coverslips and treat with this compound as described.

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin.

-

Incubate with primary antibodies against pluripotency and lineage markers overnight at 4°C.

-

Incubate with corresponding secondary antibodies and counterstain nuclei with DAPI.

-

Visualize changes in protein expression, localization, and cell morphology using a fluorescence microscope.

-

Conclusion

This compound is a powerful chemical probe with a well-defined mechanism of action targeting BRPF2 and TAF1, two key regulators of chromatin dynamics and transcription. While its effects have been primarily characterized in the context of cancer, the fundamental roles of its targets in developmental biology strongly suggest its utility in studying embryonic stem cell differentiation. The data and protocols presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the precise functions of BRPF2- and TAF1-mediated transcriptional regulation in the critical processes of pluripotency maintenance and lineage commitment. Future studies using this compound are poised to yield significant insights into the epigenetic control of early embryonic development.

References

An In-depth Technical Guide to the Selective Bromodomain Inhibitor BAY-299 and its Negative Control

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the selective bromodomain inhibitor BAY-299 and its corresponding negative control, BAY-364. This document details the necessary information for the procurement and effective utilization of these compounds in research settings, including experimental protocols and an exploration of the relevant signaling pathways.

Purchasing Information

This compound and its negative control, BAY-364, are available from several reputable chemical suppliers catering to the research community.

| Compound | Supplier(s) |

| This compound | Tocris, Sigma-Aldrich, Cayman Chemical, MedChemExpress, APExBIO, Biosynth, AbMole BioScience |

| BAY-364 (Negative Control) | Sigma-Aldrich, MedChemExpress (as BAY-299N) |

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compounds.

Core Compound Characteristics

This compound is a potent and selective inhibitor of the bromodomains of Bromodomain and PHD finger-containing protein 2 (BRPF2, also known as BRD1) and TATA-box binding protein associated factor 1 (TAF1).[1] Its structurally similar analog, BAY-364, serves as an ideal negative control for in-vitro and in-cell experiments due to its significantly reduced or lack of inhibitory activity against the primary targets of this compound.[1]

Physicochemical Properties

| Property | This compound | BAY-364 |

| Molecular Weight | 429.47 g/mol | 401.4 g/mol |

| Molecular Formula | C25H23N3O4 | Not explicitly found, but structurally similar to this compound |

| CAS Number | 2080306-23-4 | Not explicitly found |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Target Affinity and Selectivity

This compound exhibits high affinity for the bromodomains of BRPF2 and TAF1, with significantly lower activity against other bromodomain-containing proteins, highlighting its selectivity.

| Target | Assay Type | IC50 (nM) |

| BRPF2 (BRD1) | TR-FRET | 67[2] |

| AlphaScreen | 97[2] | |

| TAF1 (BD2) | TR-FRET | 8[2] |

| TAF1L (BD2) | TR-FRET | 106[2] |

| BRPF1 | TR-FRET | >47-fold selectivity vs BRPF2[2] |

| BRPF3 | TR-FRET | >83-fold selectivity vs BRPF2[2] |

| BRD4 | BROMOscan® | >300-fold selectivity vs BRD1[1] |

Cellular Activity

This compound demonstrates cellular target engagement and antiproliferative effects in various cancer cell lines.

| Assay | Cell Line | IC50 / GI50 (nM) |

| NanoBRET (BRPF2-Histone H4 interaction) | - | 575[2] |

| NanoBRET (BRPF2-Histone H3.3 interaction) | - | 825[2] |

| NanoBRET (TAF1 BD2-Histone H4 interaction) | - | 970[2] |

| NanoBRET (TAF1 BD2-Histone H3.3 interaction) | - | 1400[2] |

| Cell Proliferation (GI50) | MOLM-13 | 1060[2] |

| MV4-11 | 2630[2] | |

| 769-P | 3210[2] | |

| Jurkat | 3900[2] | |

| NCI-H526 | 6860[2] | |

| CHL-1 | 7400[2] | |

| 5637 | 7980[2] |

Experimental Protocols

The following protocols are provided as a guide for the use of this compound and BAY-364 in common cellular and biochemical assays. Researchers should optimize these protocols for their specific experimental systems.

Cell-Based Assays

3.1.1. Cell Viability Assay (CCK-8) [3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Compound Treatment: Treat cells with the desired concentrations of this compound or BAY-364 (e.g., 2 µM and 4 µM). Include a DMSO-treated control group.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, and 96 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control.

3.1.2. Flow Cytometry for Apoptosis (Annexin V/PI Staining) [3]

-

Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 12-well plate and treat with this compound or BAY-364 (e.g., 4 µM) for 48 hours.

-

Cell Harvesting: Collect the cells and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V and Propidium Iodide (PI) for 20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

3.1.3. Western Blot Analysis [3][4][5]

-

Cell Lysis: Treat 1 x 10^6 cells with 4 µM this compound or BAY-364 for 48 hours. Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.1.4. Quantitative Real-Time PCR (qRT-PCR) [6][7]

-

Cell Treatment and RNA Extraction: Treat cells with this compound or BAY-364. Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and gene-specific primers.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.

Biochemical Assays

3.2.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [8][9][10]

This assay is used to measure the binding of this compound to its target bromodomains.

-

Reagent Preparation: Prepare assay buffer, Europium-labeled donor (e.g., Eu-tagged BRPF2 or TAF1), and APC-labeled acceptor (e.g., biotinylated histone peptide and streptavidin-APC).

-

Compound Dispensing: Dispense serial dilutions of this compound, BAY-364, or a known inhibitor (positive control) into a 384-well plate.

-

Reagent Addition: Add the donor and acceptor reagents to the wells.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Signal Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.

3.2.2. AlphaScreen Assay [11][12][13]

This proximity-based assay can also be used to study the inhibition of protein-protein interactions.

-

Reagent Preparation: Prepare buffer, donor beads (e.g., streptavidin-coated), and acceptor beads (e.g., nickel chelate-coated). Prepare biotinylated and His-tagged versions of the interacting proteins (e.g., bromodomain and histone tail).

-

Reaction Setup: In a 384-well plate, combine the biotinylated protein, His-tagged protein, and the test compounds (this compound or BAY-364).

-

Bead Addition: Add the acceptor beads and incubate. Then, add the donor beads and incubate in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-protein interaction. Calculate IC50 values from the dose-response curves.

3.2.3. NanoBRET™ Target Engagement Assay [14][15][16]

This assay measures compound binding to a target protein in live cells.

-

Cell Preparation: Transfect cells with a vector expressing the target bromodomain (BRPF2 or TAF1) fused to NanoLuc® luciferase.

-

Tracer Addition: Add the NanoBRET™ tracer specific for the target bromodomain to the cells.

-

Compound Treatment: Add serial dilutions of this compound or BAY-364 to the cells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of measuring BRET.

-

Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting the function of BRPF2 and TAF1, two critical proteins involved in the regulation of gene expression through chromatin modification and transcription initiation.

BRPF2 (BRD1) and the MOZ/MORF Histone Acetyltransferase Complexes

BRPF2 is a scaffolding protein that is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1][17] These complexes play a crucial role in acetylating histones, particularly H3, leading to a more open chromatin structure that is permissive for transcription. By binding to the bromodomain of BRPF2, this compound is thought to disrupt the recruitment or stabilization of the MOZ/MORF complexes at specific gene promoters, thereby inhibiting histone acetylation and subsequent gene expression.[18][19]

TAF1 and Transcription Initiation

TAF1 is the largest subunit of the general transcription factor TFIID.[20] TFIID is a key complex that recognizes and binds to the core promoter of genes, initiating the assembly of the pre-initiation complex (PIC) and recruiting RNA Polymerase II to start transcription.[21] The bromodomains of TAF1 are thought to play a role in recognizing acetylated histones, thereby facilitating the recruitment of TFIID to active promoters. By inhibiting the TAF1 bromodomains, this compound can disrupt this process, leading to a downregulation of gene transcription.[22]

TAF1 and p53 Regulation

TAF1 has also been implicated in the regulation of the tumor suppressor protein p53. TAF1 can phosphorylate p53 at Threonine 55, which leads to the dissociation of p53 from the promoters of its target genes, such as p21, and subsequent p53 degradation.[23] This results in the inactivation of p53-mediated transcription. By inhibiting TAF1, this compound may prevent this phosphorylation event, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[1]

This technical guide provides a solid foundation for researchers interested in utilizing this compound and its negative control. By understanding the procurement, biochemical properties, experimental applications, and underlying mechanisms of action, scientists can effectively employ these tools to investigate the roles of BRPF2 and TAF1 in health and disease.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.origene.com [cdn.origene.com]

- 5. bio-rad.com [bio-rad.com]

- 6. scispace.com [scispace.com]

- 7. elearning.unite.it [elearning.unite.it]

- 8. In vitro assay [bio-protocol.org]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. resources.revvity.com [resources.revvity.com]

- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 15. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 16. promega.com [promega.com]

- 17. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. libsearch.bethel.edu [libsearch.bethel.edu]

- 20. TAF1 - Wikipedia [en.wikipedia.org]

- 21. uniprot.org [uniprot.org]

- 22. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phosphorylation of p53 by TAF1 inactivates p53-dependent transcription in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

BAY-299: A Technical Overview of a Potent Dual BRPF2 and TAF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-299 is a potent and selective chemical probe that functions as a dual inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 2 (BRPF2), also known as BRD1, and the second bromodomain (BD2) of TATA-Box Binding Protein Associated Factor 1 (TAF1).[1][2][3] Its high affinity and selectivity make it a valuable tool for elucidating the biological roles of these epigenetic reader domains in health and disease. This document provides a comprehensive technical guide to the core characteristics, mechanism of action, and experimental considerations for this compound.

Core Data Summary

All quantitative data for this compound, including its chemical properties and inhibitory activities, are summarized in the tables below for clear reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2080306-23-4 | [1][2] |

| Molecular Weight | 429.47 g/mol | [2] |

| Molecular Formula | C₂₅H₂₃N₃O₄ | [2] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| BRPF2 BD | TR-FRET | 67 | [1][2] |

| BRPF2 BD | AlphaScreen | 97 | [2] |

| TAF1 BD2 | TR-FRET | 8 | [1][2] |

| TAF1L BD2 | TR-FRET | 106 | [1][2] |

| BRPF1 BD | TR-FRET | 3150 | [2] |

| BRPF3 BD | TR-FRET | 5550 | [2] |

Table 3: Cellular Inhibitory Activity of this compound (NanoBRET Assay)

| Target Interaction | IC₅₀ (nM) | Reference(s) |

| BRPF2 BD with Histone H4 | 575 | [2] |

| BRPF2 BD with Histone H3.3 | 825 | [2] |

| TAF1 BD2 with Histone H4 | 970 | [2] |

| TAF1 BD2 with Histone H3.3 | 1400 | [2] |

Table 4: Anti-proliferative Activity of this compound (GI₅₀, nM)

| Cell Line | Cell Type | GI₅₀ (nM) | Reference(s) |

| MOLM-13 | Acute Myeloid Leukemia | 1060 | [2] |

| MV4-11 | Acute Myeloid Leukemia | 2630 | [2] |

| 769-P | Renal Cell Adenocarcinoma | 3210 | [2] |

| Jurkat | T-cell Leukemia | 3900 | [2] |

| NCI-H526 | Small Cell Lung Cancer | 6860 | [2] |

| CHL-1 | Melanoma | 7400 | [2] |

| 5637 | Bladder Carcinoma | 7980 | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of the BRPF2 and TAF1 bromodomains. This inhibition disrupts the recruitment of these proteins to acetylated histones and other acetylated proteins, thereby modulating gene transcription.

In the context of acute myeloid leukemia (AML), treatment with this compound has been shown to induce cell death through multiple pathways, including apoptosis and pyroptosis.[4] This is accompanied by an upregulation of cell cycle inhibitor genes such as CDKN1A and CDKN2B, and genes promoting pyroptosis, including various caspases and gasdermins.[4]

In triple-negative breast cancer (TNBC), inhibition of TAF1 by this compound can induce the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA).[5] This triggers an anti-viral mimicry effect, leading to the activation of interferon responses and subsequent suppression of cell growth.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro inhibitory potency of this compound against isolated bromodomains.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. FRET occurs when the donor and acceptor are in close proximity.

-

Methodology:

-

Reactions are typically performed in a 384-well plate.

-

A constant concentration of the GST-tagged bromodomain and the biotinylated histone peptide are incubated with varying concentrations of this compound.

-

The Europium-labeled anti-GST antibody and the Streptavidin-conjugated acceptor are added.

-

After an incubation period, the TR-FRET signal is measured using a suitable plate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

-

AlphaScreen Assay

Similar to TR-FRET, this assay quantifies the interaction between the bromodomain and a histone peptide.

-

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. One bead is coated to bind the bromodomain, and the other to bind the histone peptide.

-

Methodology:

-

The GST-tagged bromodomain is incubated with Streptavidin-coated donor beads.

-

The biotinylated histone peptide is incubated with anti-GST acceptor beads.

-

These two components are mixed in the presence of varying concentrations of this compound.

-

The plate is incubated in the dark, and the signal is read on an AlphaScreen-capable plate reader.

-

IC₅₀ values are determined from the resulting inhibition curve.

-

NanoBRET™ Cellular Assay

This assay measures the inhibition of bromodain-histone interactions within living cells.

-

Principle: The bromodomain is expressed as a fusion protein with NanoLuc® luciferase (the energy donor), and the histone is expressed as a fusion with HaloTag® protein labeled with a fluorescent ligand (the energy acceptor). BRET occurs when the two fusion proteins interact.

-

Methodology:

-

Cells are co-transfected with plasmids encoding the NanoLuc®-bromodomain fusion and the HaloTag®-histone fusion.

-

The cells are treated with the HaloTag® NanoBRET™ 618 Ligand.

-

Varying concentrations of this compound are added to the cells.

-

The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured.

-

The BRET ratio is calculated, and IC₅₀ values are determined.

-

Cell Viability (CCK-8) Assay

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

-

Methodology:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 or 96 hours).

-

At the end of the treatment period, 10 µL of the CCK-8 solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated.[4]

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in gene expression following treatment with this compound.

-

Principle: qRT-PCR measures the amplification of a target gene's cDNA in real-time. The amount of amplified product is quantified using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Methodology:

-

RNA is extracted from cells treated with this compound or a vehicle control.

-

The RNA is reverse-transcribed into cDNA.

-

The qRT-PCR reaction is set up with the cDNA, gene-specific primers, and a PCR master mix containing a fluorescent dye.

-

The reaction is run on a real-time PCR system.

-

The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH).

-

The fold change in gene expression is calculated relative to the control-treated cells.[4]

-

Conclusion

This compound is a well-characterized and highly valuable chemical probe for studying the functions of BRPF2 and TAF1. Its dual inhibitory activity, coupled with its selectivity over other bromodomain family members, provides a powerful tool for dissecting the roles of these epigenetic regulators in various biological and pathological processes. The experimental protocols outlined in this guide offer a foundation for the effective utilization of this compound in future research endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of BAY-299 for in vitro assays

An In-Depth Technical Guide to the Solubility and Stability of BAY-299 for In Vitro Assays

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for the successful design and execution of in vitro assays. This guide provides a comprehensive overview of the solubility and stability of this compound, a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA box binding protein-associated factors TAF1 and TAF1L.[1][2]

Solubility Profile of this compound